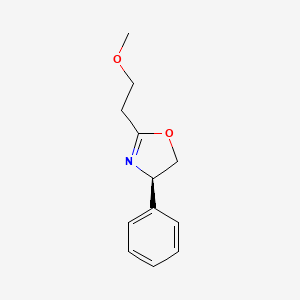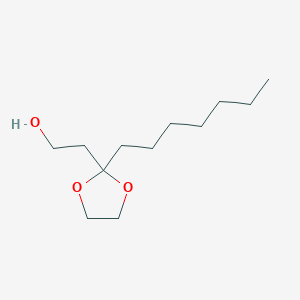![molecular formula C13H28O4 B14273665 3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol CAS No. 132721-39-2](/img/structure/B14273665.png)
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol is an organic compound with the molecular formula C13H28O4. . This compound is characterized by its three propoxy groups and a tert-butoxy group attached to a propanol backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol typically involves the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with the hydroxyl group of butanol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of propylene oxide and butanol to a reactor containing a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the etherification reaction. The product is purified through distillation and other separation techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted propoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, forming intermediates that interact with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(3-Butoxypropoxy)propoxy]-1-propanol: Similar structure but with a butoxy group instead of a tert-butoxy group.
3-((tert-Butyldimethylsilyl)oxy)-propanol: Contains a tert-butyldimethylsilyl group instead of a tert-butoxy group
Uniqueness
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol is unique due to its specific combination of propoxy and tert-butoxy groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Eigenschaften
CAS-Nummer |
132721-39-2 |
|---|---|
Molekularformel |
C13H28O4 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
3-[3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C13H28O4/c1-13(2,3)17-12-6-11-16-10-5-9-15-8-4-7-14/h14H,4-12H2,1-3H3 |
InChI-Schlüssel |
RFRNPAACCZUXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCCOCCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




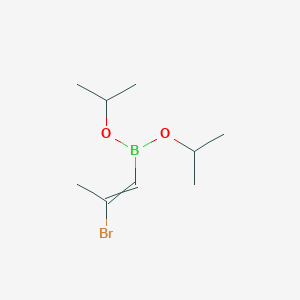

![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
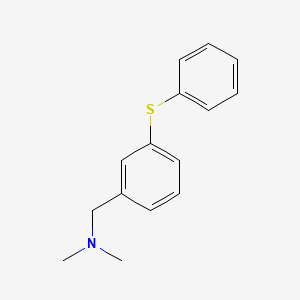
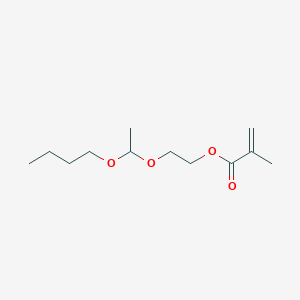
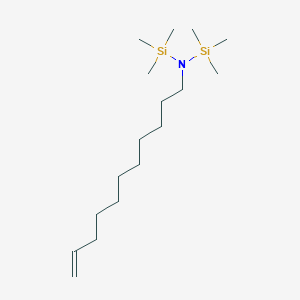
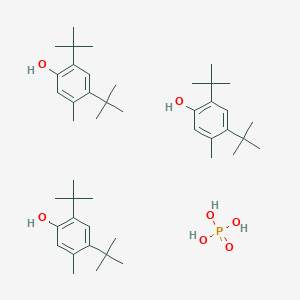
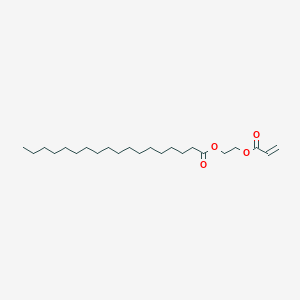
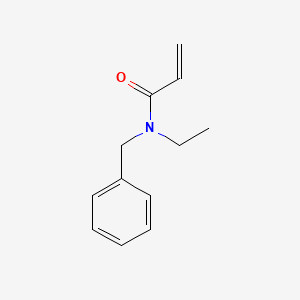
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
